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Introduction

Fosthiazate, an organophosphate nematicide and insecticide, is primarily used in agriculture to
control a range of soil-dwelling nematodes and insects. Its mechanism of action involves the
inhibition of acetylcholinesterase (AChE), an enzyme critical for the proper functioning of the
nervous system. This in-depth technical guide provides a comprehensive overview of the
toxicological profile of fosthiazate in various mammalian models, summarizing key findings
from acute, subchronic, and chronic toxicity studies, as well as its genotoxic, reproductive,
developmental, and neurotoxic potential. The information presented is intended to serve as a
valuable resource for researchers, scientists, and professionals involved in drug development
and safety assessment.

Executive Summary of Toxicological Endpoints

The toxicological effects of fosthiazate are primarily linked to its potent cholinesterase-
inhibiting properties. The major adverse effects observed in mammalian studies include
inhibition of red blood cell and brain acetylcholinesterase activity, cytoplasmic vacuolation of
the adrenocortical zona fasciculata, and anemia. Females appear to be more susceptible to
cholinesterase inhibition than males in rat studies. Fosthiazate has not been found to be
carcinogenic or teratogenic in the studies evaluated.

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b052061?utm_src=pdf-interest
https://www.benchchem.com/product/b052061?utm_src=pdf-body
https://www.benchchem.com/product/b052061?utm_src=pdf-body
https://www.benchchem.com/product/b052061?utm_src=pdf-body
https://www.benchchem.com/product/b052061?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b052061?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Acute Toxicity

Fosthiazate exhibits high acute toxicity via the oral route and moderate toxicity via the dermal
and inhalation routes.

Table 1: Acute Toxicity of Fosthiazate

Test Type Species Route LD50/LC50 Reference
3.6 - 7.5 mg/kg
Oral LD50 Rat Oral b
W

188 - 449 mg/kg

bw

Dermal LD50 Rat Dermal

0.059 - 0.169

Inhalation LC50 Rat Inhalation (4h)
mg/L

Experimental Protocols: Acute Toxicity Studies

e Oral LD50 in Rats:
o Test Guideline: OECD 401 (or equivalent).
o Animals: Young adult Wistar rats (5/sex/group).
o Administration: Single oral gavage dose.
o Dose Levels: A range of doses to determine the lethal dose for 50% of the animals.
o Observation Period: 14 days.

o Endpoints: Clinical signs of toxicity (including cholinergic signs such as tremors, salivation,
and lacrimation), mortality, body weight changes, and gross necropsy.

Subchronic Toxicity

Repeated oral administration of fosthiazate in 90-day studies in rats and dogs has been
conducted to determine its subchronic toxicity.
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Table 2: Subchronic Oral Toxicity of Fosthiazate

Species Study Duration NOAEL LOAEL Key Findings
Inhibition of brain
0.1 mg/kg 0.5 mg/kg
Rat 90-day and erythrocyte
bw/day bw/day o
AChE activity.
Inhibition of brain
0.05 mg/kg 0.25 mg/kg
Dog 1-year and erythrocyte
bw/day bw/day

AChE activity.

Experimental Protocols: 90-Day Oral Toxicity Study in

Rats
o Test Guideline: OECD 408.

e Animals: Wistar rats (10/sex/group).
o Administration: Daily oral gavage for 90 days.
e Dose Levels: 0, 0.1, 0.5, and 2.5 mg/kg bw/day.

o Endpoints: Clinical observations, body weight, food consumption, hematology, clinical
chemistry (including plasma, erythrocyte, and brain AChE activity), urinalysis, organ weights,
and histopathology.

Chronic Toxicity and Carcinogenicity

Long-term exposure to fosthiazate has been evaluated in a combined chronic toxicity and
carcinogenicity study in rats.

Table 3: Chronic Toxicity and Carcinogenicity of Fosthiazate
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Species Study Duration NOAEL LOAEL Key Findings

Inhibition of
acetylcholinester
0.205 mg/kg ase activity. No
Rat 2-year - ]
bw/day evidence of
carcinogenicity.

[1]

Experimental Protocols: Combined Chronic
Toxicity/Carcinogenicity Study in Rats
o Test Guideline: OECD 453.

e Animals: Wistar rats (50/sex/group).
o Administration: Dietary administration for 104 weeks.
e Dose Levels: Concentrations in the diet corresponding to different mg/kg bw/day doses.

» Endpoints: Clinical signs, body weight, food consumption, hematology, clinical chemistry
(including AChE activity), urinalysis, organ weights, gross pathology, and comprehensive
histopathology.

Genotoxicity

Fosthiazate has been evaluated in a battery of in vitro and in vivo genotoxicity assays.

Table 4: Genotoxicity of Fosthiazate
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Metabolic
Assay Test System L Result
Activation
) Salmonella
Bacterial Reverse o )
) typhimurium strains ) ) )
Mutation Assay (Ames With and without S9 Negative
TA98, TA100, TA1535,
Test)
TA1537
In vitro Chromosome Chinese Hamster ) ) ]
) With and without S9 Negative
Aberration Test Ovary (CHO) cells
In vivo Micronucleus ]
Mouse bone marrow N/A Negative

Test

Experimental Protocols: Genotoxicity Assays

» Bacterial Reverse Mutation Assay (Ames Test):

o Test Guideline: OECD 471.

o Test System:Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537.

o Procedure: Plate incorporation method with and without Aroclor 1254-induced rat liver S9

fraction for metabolic activation.
e |n vitro Chromosome Aberration Test:
o Test Guideline: OECD 473.

o Test System: Chinese Hamster Ovary (CHO) cells.

o Procedure: Cells were exposed to fosthiazate with and without S9 metabolic activation,

followed by metaphase analysis for chromosomal aberrations.

¢ |n vivo Micronucleus Test:
o Test Guideline: OECD 474.

o Test System: Male and female mice.
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o Procedure: Animals were administered fosthiazate by oral gavage. Bone marrow was
collected at 24 and 48 hours post-dosing to assess the frequency of micronucleated
polychromatic erythrocytes.

Reproductive and Developmental Toxicity

The effects of fosthiazate on reproduction and development have been investigated in a two-
generation study in rats and a developmental toxicity study in rabbits.

Table 5: Reproductive and Developmental Toxicity of Fosthiazate

. Parental Offspring Developme Key
Species Study Type L
NOAEL NOAEL ntal NOAEL Findings
Disturbance
of estrous
cyclicity,
. prolonged
2-Generation 0.25 mg/kg 0.25 mg/kg )
Rat ) - mating and
Reproduction  bw/day bw/day i
gestation
periods at
higher doses.
[1]
No
0.3 mg/kg .
) Development 1 mg/kg teratogenic
Rabbit o bw/day
al Toxicity bw/day effects
(maternal)
observed.

Experimental Protocols:

o Two-Generation Reproductive Toxicity Study in Rats:
o Test Guideline: OECD 416.
o Animals: Wistar rats.

o Administration: Dietary administration to FO and F1 generations.
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o Endpoints: Parental clinical signs, body weight, food consumption, reproductive
performance (mating, fertility, gestation, parturition, lactation), and offspring viability,
growth, and development.

o Developmental Toxicity Study in Rabbits:

Test Guideline: OECD 414.

[¢]

[¢]

Animals: Pregnant New Zealand White rabbits.

Administration: Oral gavage during organogenesis (gestation days 6-18).

[e]

o

Endpoints: Maternal clinical signs, body weight, food consumption, and detailed
examination of fetuses for external, visceral, and skeletal abnormalities.

Neurotoxicity

As an organophosphate, the primary neurotoxic effect of fosthiazate is the inhibition of
acetylcholinesterase. Specific studies have also been conducted to assess the potential for

delayed neurotoxicity.

Table 6: Neurotoxicity of Fosthiazate

Species Study Type NOAEL Key Findings
No clinical or
Acute Delayed histopathological
Hen o 37.5 mg/kg bw ]
Neurotoxicity signs of delayed
neurotoxicity.

Experimental Protocols: Acute Delayed Neurotoxicity
Study in Hens

e Test Guideline: OECD 418.
e Animals: Adult domestic hens.

e Administration: Single oral dose.
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e Observation Period: 21 days.

o Endpoints: Clinical observations for ataxia and paralysis, and histopathological examination
of the brain, spinal cord, and peripheral nerves.

Metabolism and Toxicokinetics

Fosthiazate is readily absorbed, metabolized, and excreted in rats. The primary routes of

metabolism are oxidation and hydrolysis.

Signaling Pathways and Experimental Workflows
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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